7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline
Overview
Description
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. This compound is known for its significant role in medicinal chemistry due to its diverse pharmacological properties.
Mechanism of Action
Target of Action
It is known that similar quinoline compounds have been used in the synthesis of piperaquine , an antimalarial drug, suggesting potential targets could be related to the life cycle of the malaria parasite.
Mode of Action
It’s known that piperaquine, a compound synthesized from similar quinoline derivatives, works by inhibiting hemozoin formation, a process crucial to the survival of malaria parasites .
Biochemical Pathways
Based on its potential use in the synthesis of piperaquine , it may affect pathways related to the life cycle of the malaria parasite.
Result of Action
If it is indeed used in the synthesis of piperaquine, its action could potentially result in the death of malaria parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline typically involves the reaction of 7-chloroquinoxaline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline has been extensively studied for its applications in scientific research:
Chemistry: It serves as a valuable scaffold in the design and synthesis of new chemical entities with potential therapeutic applications.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: It has shown promise in the development of new drugs for the treatment of diseases such as malaria, cancer, and HIV.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-piperazin-1-ylquinoline: Shares a similar structure but differs in its pharmacological profile.
7-Methoxy-4-piperazin-1-ylquinoline: Another related compound with distinct biological activities.
2-Methyl-8-(3-piperidinylmethoxy)quinoline: Exhibits different therapeutic properties compared to 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline.
Uniqueness
This compound is unique due to its broad spectrum of pharmacological activities and its potential as a versatile scaffold in drug design. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPLJALNOTCSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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